6-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride
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Overview
Description
6-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride: is a synthetic compound with the molecular formula C₉H₃BrCl₂OS and a molecular weight of 309.99 g/mol . This compound is primarily used in the production of textile fibers, dyestuffs, and paints . It is soluble in water and fats but insoluble in hydrocarbons .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride typically involves the chlorination and bromination of benzothiophene derivatives. The process begins with the preparation of 6-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid, which is then converted to the corresponding acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination and bromination reactions under controlled conditions. The use of automated reactors and precise temperature control ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine or bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols or other reduced derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Major Products:
Substitution Products: Various substituted benzothiophene derivatives.
Reduction Products: Alcohols or other reduced forms of the compound.
Oxidation Products: Sulfoxides or sulfones.
Scientific Research Applications
6-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in the study of enzyme interactions and protein labeling.
Medicine: Investigated for potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of 6-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride involves its interaction with nucleophiles and electrophiles. The compound’s carbonyl chloride group is highly reactive, allowing it to form covalent bonds with various nucleophiles. This reactivity makes it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
- 6-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid
- 6-Bromo-3-chloro-1-benzothiophene-2-carbonitrile
- 6-Bromo-3-chloro-1-benzothiophene-2-methanol
Comparison: 6-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride is unique due to its highly reactive carbonyl chloride group, which makes it a versatile intermediate in organic synthesis. In contrast, similar compounds like 6-Bromo-3-chloro-1-benzothiophene-2-carboxylic acid and 6-Bromo-3-chloro-1-benzothiophene-2-carbonitrile have different functional groups, leading to variations in their reactivity and applications .
Properties
IUPAC Name |
6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrCl2OS/c10-4-1-2-5-6(3-4)14-8(7(5)11)9(12)13/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZXWYBELLMGFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC(=C2Cl)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrCl2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392668 |
Source
|
Record name | 6-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90392668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75212-27-0 |
Source
|
Record name | 6-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90392668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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